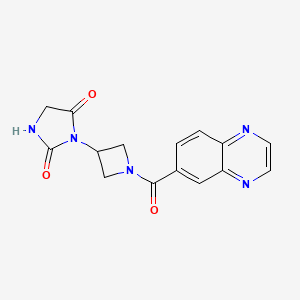

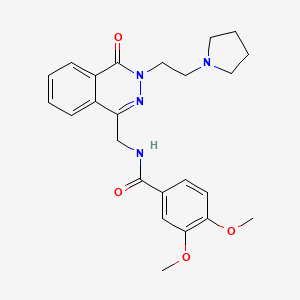

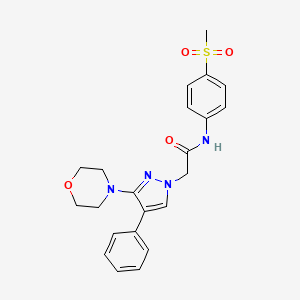

3-(1-(Quinoxaline-6-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(1-(Quinoxaline-6-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to exhibit diversified biological and pharmacological activity .

Synthesis Analysis

The synthesis of such compounds often involves spirocyclic compounds, which are characterized by having two rings sharing the same atom . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . A high-yielding, asymmetric synthesis of novel 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones was developed as valuable starting materials for the synthesis of different enantiomerically enriched bicyclic azetidin-2-ones .

Molecular Structure Analysis

The molecular formula of this compound is C15H13N5O3, and it has a molecular weight of 311.301. The structure of this compound includes a quinoxaline moiety, an azetidin ring, and an imidazolidine-2,4-dione moiety .

Chemical Reactions Analysis

The azetidin-2-one ring, a part of this compound, has given life-saving penicillin and cephalosporin antibiotics . Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .

Aplicaciones Científicas De Investigación

Synthesis and Potential Anticancer Activity

Research has led to the synthesis of new derivatives of pyrazolo[4,5-b]quinoxaline bearing imidazolidine-2,4-dione, highlighting its potential as an anticancer agent. These compounds are synthesized using readily available starting materials and demonstrate the importance of the quinoxaline ring, a common motif in medicinal chemistry due to its expected anticancer activity (Keshavarzian et al., 2018).

Antitubercular Activity

Quinoxaline derivatives, including those with azetidinone and thiazolidinone groups, have been synthesized and tested against Mycobacterium tuberculosis. Certain derivatives exhibited in vitro activity comparable to the standard drug isoniazid. This underscores the significance of electronegative groups in enhancing antitubercular activity, showcasing the compound's utility in combating tuberculosis (Puratchikody et al., 2011).

Antimicrobial and Antifungal Activities

The synthesis of novel 6H-Indolo(2,3-b)Quinoxaline fused Azetidinones has shown that these compounds possess a wide range of pharmacological activities, including antimicrobial and antifungal effects. This research highlights the potential use of these compounds in developing new antimicrobial agents (Padmini et al., 2015).

Synthesis of Quinazoline-2,4(1H,3H)-diones

A green protocol for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles has been developed, utilizing a basic ionic liquid as a catalyst. This method represents an environmentally friendly approach to synthesizing key intermediates for several drugs, highlighting the versatility and potential environmental benefits of using 3-(1-(Quinoxaline-6-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione and its derivatives in pharmaceutical synthesis (Patil et al., 2009).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Quinoxaline derivatives, a key structural component of this compound, are known to interact with various targets, receptors, or microorganisms .

Mode of Action

It’s worth noting that quinoxaline derivatives are known to exhibit a wide range of biological activities, which suggests a complex interaction with its targets .

Biochemical Pathways

Quinoxaline derivatives are known to exhibit a wide range of pharmacological effects, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

3-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3/c21-13-6-18-15(23)20(13)10-7-19(8-10)14(22)9-1-2-11-12(5-9)17-4-3-16-11/h1-5,10H,6-8H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXVNBXHGNYLPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)N4C(=O)CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-chlorophenyl)-2-oxoethyl]-N,N'-dimethyl-1H-1,2,3-triazole-4,5-dicarboxamide](/img/structure/B2990688.png)

![6-Cyclopropyl-2-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyridazin-3-one](/img/structure/B2990696.png)

![2,3-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2990701.png)

![Tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B2990704.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2990708.png)